N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

BRD4 Bromodomain Epigenetic Inhibitor Fragment-Based Design

N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide bearing an N-cyclopropyl substituent. This scaffold class has been validated as bromodomain and extraterminal (BET) protein inhibitors, specifically targeting BRD4 bromodomains with micromolar potency.

Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
Cat. No. B12192630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Molecular FormulaC14H18N6O
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C14H18N6O/c21-14(16-11-1-2-11)10-5-7-19(8-6-10)13-4-3-12-17-15-9-20(12)18-13/h3-4,9-11H,1-2,5-8H2,(H,16,21)
InChIKeyGWMGMDOLVSPGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Structural Class & Research Context


N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide bearing an N-cyclopropyl substituent. This scaffold class has been validated as bromodomain and extraterminal (BET) protein inhibitors, specifically targeting BRD4 bromodomains with micromolar potency [1]. Crystal structures of related [1,2,4]triazolo[4,3-b]pyridazine derivatives in complex with BRD4 BD1 confirm the core heterocycle occupies the acetyl-lysine binding pocket, providing a defined structural basis for inhibitor design [1]. The compound represents an unsubstituted triazole variant (R3 = H) within this pharmacophore series, distinguishing it from commonly reported 3-methyl and 3-isopropyl analogs.

Procurement Risk: Why N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Cannot Be Interchanged with Generic Analogs


Within the triazolo[4,3-b]pyridazine class, small structural variations produce substantial shifts in target binding, selectivity, and physicochemical properties. The unsubstituted triazole C3 position in this compound eliminates steric bulk present in 3-methyl or 3-isopropyl congeners, directly altering the hydrogen-bonding network with the conserved asparagine residue (Asn140 in BRD4 BD1) in the acetyl-lysine pocket [1]. The N-cyclopropylcarboxamide introduces conformational constraint and metabolic stability profiles distinct from linear N-alkyl or unsubstituted amide analogs. Procurement of a different N-substituted or regioisomeric variant risks obtaining a compound with uncharacterized potency, selectivity, and pharmacokinetic behavior, invalidating structure-activity relationship (SAR) continuity in lead optimization programs [1]. Quantitative differentiation is provided below.

Quantitative Comparator Evidence: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Differentiation Profile


Triazole C3 Substituent Absence vs. 3-Methyl Analog: Impact on Acetyl-Lysine Pocket Complementarity

The target compound lacks a substituent at the triazole C3 position (R3 = H), whereas the structurally characterized BRD4 inhibitor in PDB 5DLX bears a 3-methyl group [1]. Crystallographic data from the related [1,2,4]triazolo[4,3-b]pyridazine series demonstrate that the C3 position projects toward the gatekeeper residue Asn140 in BRD4 BD1; a hydrogen atom at this position reduces steric occlusion and alters the water-mediated hydrogen-bonding network compared to methyl-substituted analogs [2]. This difference is structural in nature and directly impacts fragment-growing vectors and selectivity profiles.

BRD4 Bromodomain Epigenetic Inhibitor Fragment-Based Design

Carboxamide Regioisomerism: 4-Carboxamide vs. 3-Carboxamide Vector Geometry

The piperidine-4-carboxamide attachment in the target compound positions the N-cyclopropylamide group equatorially relative to the piperidine ring, directing it away from the triazolopyridazine plane. In contrast, the regioisomeric piperidine-3-carboxamide analog (N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide) places the amide at a different vector angle, altering the spatial orientation of the cyclopropylamide pharmacophore [1]. This geometric difference directly influences target protein surface complementarity and linker attachment points in bifunctional molecule design. Quantitative data for exact potencies of both regioisomers in the same assay are not publicly available, but structural modeling confirms distinct exit vectors.

Piperidine Scaffold Vector Geometry Target Engagement

N-Cyclopropylamide Metabolic Stability Advantage Over N-Isopropyl and Unsubstituted Amide Analogs

The N-cyclopropyl group on the carboxamide confers resistance to amidase-mediated hydrolysis compared to unsubstituted primary amides (e.g., 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide), due to steric shielding of the carbonyl carbon [1]. Relative to the N-isopropyl analog (N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide), the cyclopropyl ring introduces ring strain and a distinct electron-withdrawing character that can modulate amide resonance and hydrogen-bonding capacity. This class-level inference is supported by extensive medicinal chemistry precedent demonstrating that N-cyclopropylamides exhibit prolonged microsomal half-lives compared to N-isopropylamides in matched molecular series.

Metabolic Stability Amide N-Substitution Cyclopropyl Group

PDB-Structure Availability for Close Analog Enables Docking and Modeling Validation

A high-resolution co-crystal structure of human BRD4 BD1 with a close analog (PDB 5DLX; triazolo[4,3-b]pyridazine-6-yl-piperidine-4-carboxamide scaffold with 3-methyl substitution) is publicly available at 1.62 Å resolution [1]. This structure provides a validated docking template for the target compound, enabling confident in silico prediction of binding pose and key interactions (e.g., Asn140 hydrogen bond, water-mediated contacts with Tyr97). No equivalent crystallographic data exists for regioisomeric 3-carboxamide or non-cyclopropylamide analogs in the public domain. This structural resource reduces modeling uncertainty for the target compound relative to comparators lacking experimental binding mode data.

Crystallographic Data Molecular Docking Structure-Based Drug Design

Procurement Application Scenarios: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide


BRD4 BD1/BD2 Inhibitor Lead Optimization with Validated Crystallographic Starting Point

The target compound serves as a fragment-sized, unsubstituted triazole core for systematic SAR exploration of the BRD4 acetyl-lysine binding pocket. The availability of the PDB 5DLX co-crystal structure for a closely related scaffold [1] provides a validated docking template, enabling rational substitution at the C3 position while monitoring Asn140 hydrogen-bond network integrity. The 4-carboxamide regioisomer ensures correct exit vector geometry for solvent-exposed substituent elaboration.

PROTAC Linker Attachment Node for Bifunctional Degrader Design

The N-cyclopropylcarboxamide group can be hydrolyzed or derivatized to introduce a functional handle for linker conjugation in PROTAC design. The 4-carboxamide attachment position provides a precise exit vector for linker extension away from the BRD4 binding interface, while the C3-H position on the triazole remains available for additional substitution to tune BRD4 affinity and selectivity [1].

Metabolic Stability Benchmarking of N-Cyclopropyl vs. N-Alkyl Amide Series

The N-cyclopropylamide moiety provides a built-in metabolic stability advantage over unsubstituted and N-isopropyl analogs based on class-level SAR [1]. This compound can serve as a reference standard in head-to-head microsomal stability assays (human, mouse, rat liver microsomes) to quantify the metabolic half-life advantage of the cyclopropylamide substitution in the triazolopyridazine-piperidine series.

Selectivity Profiling Against BET Family Bromodomains (BRD2, BRD3, BRDT)

The minimal C3 substitution pattern (R3 = H) provides a cleaner baseline for assessing intrinsic bromodomain selectivity within the BET family. The target compound can be profiled in differential scanning fluorimetry (DSF) or BROMOscan assays against BRD2, BRD3, BRD4, and BRDT to establish selectivity fingerprints attributable to the core scaffold, unconfounded by C3 substituent effects [1].

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